molecular formula C19H20ClFN2O3S B11354334 1-[(3-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B11354334
M. Wt: 410.9 g/mol
InChI Key: NIOJEPULVADCIJ-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and aromatic rings substituted with chlorine and fluorine atoms. Its unique structure makes it a subject of interest in medicinal chemistry and industrial applications.

Preparation Methods

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of (3-chlorophenyl)methanesulfonyl chloride: This is achieved by reacting (3-chlorophenyl)methanol with chlorosulfonic acid.

    Nucleophilic substitution: The (3-chlorophenyl)methanesulfonyl chloride is then reacted with N-(3-fluorophenyl)piperidine-4-carboxamide in the presence of a base such as triethylamine to form the desired compound.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the aromatic rings contribute to binding affinity through hydrophobic interactions and π-π stacking. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE include:

  • 1-[(3-chlorophenyl)methanesulfonyl]pyrrolidine
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives

These compounds share structural similarities, such as the presence of sulfonyl groups and aromatic rings with halogen substitutions. 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its piperidine ring and specific substitution pattern, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H20ClFN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H20ClFN2O3S/c20-16-4-1-3-14(11-16)13-27(25,26)23-9-7-15(8-10-23)19(24)22-18-6-2-5-17(21)12-18/h1-6,11-12,15H,7-10,13H2,(H,22,24)

InChI Key

NIOJEPULVADCIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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